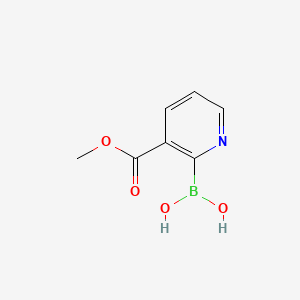

![molecular formula C6H4BrN3 B573004 6-bromo-1H-imidazo[4,5-c]pyridine CAS No. 1312440-90-6](/img/structure/B573004.png)

6-bromo-1H-imidazo[4,5-c]pyridine

描述

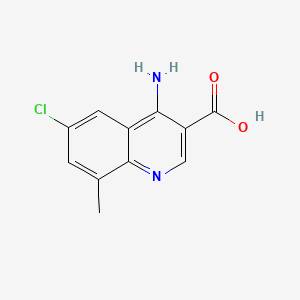

“6-bromo-1H-imidazo[4,5-c]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are an important family of heterocyclic compounds, and their derivatives possess various pharmacological properties .

Synthesis Analysis

The synthesis of imidazopyridine derivatives has been reported in several studies. For instance, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized and their structures were characterized by NMR spectroscopy, mass spectrometry, and elemental analysis . Another study reported the synthesis of imidazopyridine derivatives using palladium-catalyzed coupling reaction (Suzuki reaction), and the Vilsmeier-Haack reaction .Molecular Structure Analysis

The molecular structure of “6-bromo-1H-imidazo[4,5-c]pyridine” consists of an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foreground their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-bromo-1H-imidazo[4,5-c]pyridine” include a molecular weight of 212.05 . It is a solid at room temperature .科学研究应用

Scientific Field

- Compounds displayed selective and strong activity in sub-micromolar inhibitory concentration range against colon carcinoma (IC50 0.4 and 0.7 μM, respectively) .

Antibacterial Activity

Scientific Field

Antiviral Activity

Scientific Field

Optoelectronic Devices

Scientific Field

Confocal Microscopy and Imaging

Scientific Field

Pharmaceutical Intermediates

Scientific Field

Antimicrobial Features

Scientific Field

- The synthesized compounds showed promising antimicrobial properties, with potential for further development as antimicrobial agents .

Analgesic and Anti-inflammatory Agents

Scientific Field

- Some derivatives exhibited significant analgesic and anti-inflammatory activities, suggesting their use in pain management and inflammation control .

Agricultural Applications

Scientific Field

Antiviral Activity Against Multiple Viruses

Scientific Field

- Demonstrated antiviral activity against a range of viruses, including human coronaviruses and influenza .

Therapeutic Potential in Various Diseases

Scientific Field

- Derivatives displayed a broad spectrum of biological activities, including antibacterial, antitumor, antidiabetic, and antifungal activities .

Luminescent Materials for Technological Applications

Scientific Field

- The derivatives showed great potential as luminescent materials, enhancing the capabilities of various technological devices .

Design of Kinase Inhibitors

Scientific Field

- Some derivatives showed potential as selective kinase inhibitors, which could be further developed into cancer therapeutics .

Development of GPCR Ligands

Scientific Field

- Identified derivatives that act as ligands for specific GPCRs, offering potential therapeutic benefits .

Neuroprotective Agents

Scientific Field

- Some compounds exhibited neuroprotective activities, suggesting a potential for treatment of conditions like Alzheimer’s disease .

Anti-inflammatory and Immunomodulatory Agents

Scientific Field

- Derivatives have shown promise in modulating inflammatory responses, which could be beneficial in treating autoimmune diseases .

Antioxidant Properties

Scientific Field

- Some derivatives demonstrated significant antioxidant activity, which could be useful in preventing oxidative damage-related diseases .

Synthetic Methodology Development

Scientific Field

未来方向

The future directions for “6-bromo-1H-imidazo[4,5-c]pyridine” could involve further exploration of its pharmacological properties and potential therapeutic applications. Given its structural resemblance to purines and its ability to influence many cellular pathways, it could be a promising candidate for drug discovery .

属性

IUPAC Name |

6-bromo-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOVHWCIWRDULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Br)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732545 | |

| Record name | 6-Bromo-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1H-imidazo[4,5-c]pyridine | |

CAS RN |

1312440-90-6 | |

| Record name | 6-Bromo-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1H-imidazo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B572922.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B572927.png)

![cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B572932.png)

![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B572944.png)